molecular formula C12H13BrFNO B1373605 3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one CAS No. 1315368-07-0

3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one

Cat. No. B1373605
CAS RN: 1315368-07-0
M. Wt: 286.14 g/mol
InChI Key: TYKMGVFUASTQFC-UHFFFAOYSA-N
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Description

“3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one” is a chemical compound . It is often documented with various analytical techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Molecular Structure Analysis

The molecular structure of “3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one” is represented by the molecular formula C12H13BrFNO .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one” include its molecular formula C12H13BrFNO . Further details about its melting point, boiling point, density, and other properties are not provided in the search results.

Scientific Research Applications

Chemical Synthesis and Copolymerization

3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one and its derivatives have been utilized in chemical synthesis, particularly in the creation of novel copolymers. Such compounds have been synthesized using piperidine catalyzed Knoevenagel condensation and have shown potential in copolymerization with styrene. This process involves radical initiation and leads to copolymers with distinct structural and thermal properties (Kharas et al., 2016), (Hussain et al., 2019), (Kim et al., 1998).

Radiopharmaceutical Development

Derivatives of 3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one have been explored in the development of radiopharmaceuticals. For instance, studies have demonstrated the synthesis of compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, which could be used in positron emission tomography (PET) for studying specific receptors in the brain (Katoch-Rouse & Horti, 2003).

Material Science and Polymer Chemistry

In material science, the synthesis of 3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one related compounds contributes to the understanding of polymer chemistry. These substances have been used in the creation of polymers with high glass transition temperatures and unique decomposition properties, which can have implications in the development of new materials with specific characteristics (Kim et al., 1998).

Analytical Chemistry

There is also research focusing on the analytical applications of derivatives of 3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one. Studies have examined the enantiomeric resolution of similar compounds, which is crucial for understanding the chiral properties of pharmaceuticals and other chemically active substances (Ali et al., 2016).

Safety and Hazards

The safety and hazards associated with “3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one” are not explicitly mentioned in the search results .

properties

IUPAC Name

3-bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c1-8-4-5-10(14)11(7-8)15-6-2-3-9(13)12(15)16/h4-5,7,9H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKMGVFUASTQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N2CCCC(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(2-fluoro-5-methylphenyl)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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